2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a benzimidazole ring with a pyrimidine ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide typically involves the reaction of 2-carbomethoxyaminobenzimidazole with various acids such as acrylic, methacrylic, crotonic, and cinnamic acids at temperatures ranging from 140°C to 200°C . This one-step method allows for the formation of the desired compound along with its derivatives, including 3-methyl, 4-methyl, 4,4-dimethyl, and 4-phenyl derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in developing new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as β-glucuronidase, by binding to their active sites and preventing substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2,3,4-tetrahydropyrimidines: These compounds share a similar pyrimidine ring structure and exhibit comparable biological activities.
Benzimidazole derivatives: Compounds like 2-carbomethoxyaminobenzimidazole are structurally related and used in similar research applications.
Uniqueness
What sets 2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide apart is its combined benzimidazole and pyrimidine rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its potential as a versatile compound in various scientific fields.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H16N4O2/c23-16(19-13-6-2-1-3-7-13)10-12-11-22-15-9-5-4-8-14(15)20-18(22)21-17(12)24/h1-9,12H,10-11H2,(H,19,23)(H,20,21,24) |
InChI Key |
DKYRQZKITNWCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.